4-Chloro(~13~C_6_)benzoic acid
Description
Overview of Halogenated Benzoic Acids as Environmental and Biological Probes
Halogenated benzoic acids, a class of compounds that includes 4-chlorobenzoic acid, are of significant interest to researchers due to their widespread presence in the environment and their interactions with biological systems. researchgate.netresearchgate.net Many of these compounds have been used in agriculture and industry, leading to their distribution as environmental pollutants. researchgate.netscirp.org Their persistence and potential toxicity have prompted extensive research into their biodegradation and environmental fate. researchgate.netscirp.org
In this context, halogenated benzoic acids serve as important probes. Studying their degradation by microorganisms helps to understand the natural attenuation processes in contaminated ecosystems. researchgate.netscirp.org Moreover, their metabolism in various organisms provides insights into the enzymatic systems responsible for detoxification and the potential for bioaccumulation. nih.gov The structural simplicity of these compounds, combined with the presence of a halogen substituent, makes them excellent models for investigating fundamental biochemical reactions such as dehalogenation and aromatic ring cleavage. researchgate.net
Rationale for Research on 4-Chloro(¹³C₆)benzoic Acid
The specific focus on 4-Chloro(¹³C₆)benzoic acid stems from its utility in addressing key scientific questions that are difficult to answer with the unlabeled compound alone. A primary application is its use as an internal standard for the accurate quantification of 4-chlorobenzoic acid in various matrices, from environmental water samples to biological tissues. By adding a known amount of the ¹³C-labeled standard to a sample, any loss of the analyte during extraction or analysis can be precisely corrected for, leading to more reliable data.
Beyond its role as a standard, 4-Chloro(¹³C₆)benzoic acid is instrumental in mechanistic studies of biodegradation and metabolism. researchgate.netsigmaaldrich.com For example, in a study investigating the degradation of chlorobenzoic acids by the fungus Lentinus tigrinus, the use of labeled substrates could help to definitively identify the resulting metabolites and elucidate the enzymatic pathways involved, such as those mediated by cytochrome P-450. researchgate.net Similarly, research on the anaerobic biodegradation of benzene (B151609) has utilized ¹³C-labeled precursors to trace the formation of intermediates like benzoate. acs.org The carbon-13 labeling of the entire benzene ring in 4-Chloro(¹³C₆)benzoic acid provides a robust tracer to follow the fate of the aromatic core through complex biological and chemical transformations. sigmaaldrich.com This is crucial for understanding how these persistent pollutants are broken down in the environment and for developing potential bioremediation strategies. researchgate.netscirp.org
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGYUZYPHTUJZ-IDEBNGHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678655 | |
| Record name | 4-Chloro(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-28-7 | |
| Record name | 4-Chloro(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for 4 Chloro 13c 6 Benzoic Acid
Strategies for Carbon-13 Isotopic Enrichment of the Phenyl Ring
Achieving uniform ¹³C labeling across an entire phenyl ring necessitates the construction of the ring from precursors that are themselves fully enriched with carbon-13. These methods stand in contrast to strategies that introduce a single ¹³C atom at a specific position.
The foundational strategy for synthesizing ring-labeled aromatic compounds involves the use of small, commercially available molecules enriched in ¹³C. While many reported syntheses use precursors like ethyl [1-¹³C]acetate or [1,3-¹³C₂]acetone to produce benzoic acids with one or two ¹³C atoms, the synthesis of a fully ¹³C₆-labeled ring requires starting materials where all carbon atoms are ¹³C. orgsyn.org The use of uniformly labeled [U-¹³C₆]benzene is a key starting point for further functionalization. researchgate.net
Microbiological methods have also been employed to generate labeled aromatic rings. For instance, mutant strains of Klebsiella pneumoniae have been used to produce 4-hydroxy[2,6-¹³C₂]benzoic acid from [1-¹³C]glucose. orgsyn.org In principle, feeding the microorganism [U-¹³C₆]glucose could yield aromatic structures with a high degree of ¹³C enrichment across the entire ring system.
| ¹³C-Labeled Precursor | Resulting Labeled Product Example | Reference |
|---|---|---|
| Ethyl [2-¹³C]acetate | 4-Hydroxy[1-¹³C]benzoic acid | semanticscholar.org |
| [1-¹³C]Glucose | 4-Hydroxy[2,6-¹³C₂]benzoic acid (microbiological) | orgsyn.org |
| ¹³C-Labeled Phenols | ¹³C-Labeled Ethyl Parabens | nih.gov |
| [U-¹³C₆]Benzene | [benzene-U-¹³C]-2-chlorobenzaldehyde | researchgate.net |
The chemical construction of the ¹³C₆-labeled benzene (B151609) ring often involves cycloaddition or condensation reactions using fully labeled building blocks. A key step in one reported synthesis of a ¹³C-labeled benzoic acid derivative involves the base-catalyzed condensation of a labeled diethyl malonate with 4H-pyran-4-one to form the benzene ring. semanticscholar.org To achieve full labeling, this pathway would need to be adapted to use precursors where all carbons are ¹³C.
Another powerful method for creating substituted aromatic rings is the Houben-Hoesch reaction. This reaction has been successfully used in an efficient two-step procedure starting from commercially available ¹³C-labeled phenols to produce labeled paraben derivatives. nih.gov The initial acylation of the phenol (B47542) is followed by a modified haloform reaction to yield the corresponding 4-hydroxybenzoic acid or its esters. nih.gov This demonstrates a regioselective pathway that could be applied to a [U-¹³C₆]phenol starting material.
Chemical Transformations Leading to 4-Chloro(¹³C₆)benzoic Acid Derivatives
Once the ¹³C₆-labeled aromatic core is synthesized, subsequent reactions are required to introduce the chloro substituent and to modify the carboxylic acid group for specific research applications.
The introduction of a chlorine atom at the para-position of a benzoic acid ring presents a strategic challenge. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct chlorination of (¹³C₆)benzoic acid would preferentially yield the 3-chloro isomer and would likely be inefficient.
More viable synthetic routes include:
Chlorination followed by Carboxylation : A more logical approach begins with uniformly labeled [U-¹³C₆]benzene. Standard electrophilic chlorination of this starting material yields (¹³C₆)chlorobenzene. This intermediate can then be converted to the desired carboxylic acid. A common method involves forming a Grignard reagent (e.g., with magnesium) followed by reaction with carbon dioxide.
Directed Metalation : Directed ortho-lithiation is a powerful technique for regioselective functionalization of aromatic rings. Research has shown this method can be used for the ortho-metalation and subsequent chlorination of [benzene-U-¹³C] benzoic acid derivatives to create labeled building blocks. researchgate.net While this specific example yields a 2-chloro product, the principle of using a directing group to place the chloro substituent at a specific position on the ¹³C₆-labeled ring is a key strategy. researchgate.net
Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental tactic in organic synthesis. imperial.ac.uk The carboxylic acid moiety of 4-Chloro(¹³C₆)benzoic acid is a versatile handle for creating a wide range of derivatives tailored for specific research needs, such as the synthesis of standards for mass spectrometry or probes for metabolic studies.
Common transformations of the carboxylic acid group include:
Conversion to Acid Chlorides : Carboxylic acids can be converted to the more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). semanticscholar.orgresearchgate.netub.edu These acid chlorides are valuable intermediates for synthesizing esters and amides.
Esterification : The formation of esters can be achieved directly from the carboxylic acid under acidic conditions with an alcohol, or via the acid chloride intermediate.
Amide Formation : Amides are readily synthesized by reacting the acid chloride with an amine.
Reduction to Alcohols : The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk
More complex derivatizations can also be performed. For example, 4-chlorobenzoic acid can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl products. nih.gov This allows for the coupling of the labeled aromatic core to other complex molecules.
| Starting Functional Group | Target Functional Group | Typical Reagents | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Acid Chloride (-COCl) | SOCl₂, PCl₃, (COCl)₂ | semanticscholar.orgub.edu |
| Carboxylic Acid (-COOH) | Ester (-COOR) | ROH, H⁺ catalyst | fiveable.me |
| Carboxylic Acid (-COOH) | Amide (-CONR₂) | 1. SOCl₂ 2. HNR₂ | fiveable.me |
| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | LiAlH₄, BH₃ | imperial.ac.uk |
| Aryl Chloride (Ar-Cl) | Aryl Amine (Ar-NHR) | RNH₂, Pd catalyst (Buchwald-Hartwig) | nih.gov |
Advanced Analytical Techniques for Characterization and Quantification of 4 Chloro 13c 6 Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is indispensable for verifying the incorporation and position of isotopic labels. For 4-Chloro(¹³C₆)benzoic acid, both ¹³C and ¹H NMR provide definitive evidence of the isotopic enrichment.
¹³C NMR Analysis for Labeling Confirmation and Distribution
Carbon-13 NMR spectroscopy serves as a direct method to confirm the successful labeling of the benzoic acid ring with ¹³C isotopes. In an unlabeled 4-chlorobenzoic acid molecule, the ¹³C NMR spectrum displays distinct signals for each unique carbon environment. However, in 4-Chloro(¹³C₆)benzoic acid, all six carbons of the aromatic ring are ¹³C isotopes. This results in a dramatically different spectrum.
The primary confirmation of labeling comes from the presence of strong ¹³C signals corresponding to the aromatic carbons. Furthermore, the uniform labeling introduces extensive ¹³C-¹³C spin-spin coupling, which can be observed in high-resolution spectra, providing information about the connectivity of the labeled carbons. The isotopic purity can be assessed by comparing the signal intensity of the ¹³C-labeled carbons to any residual signals from the naturally abundant, unlabeled compound. The use of ¹³C-labeling in conjunction with NMR has been shown to be a powerful method for tracing the biotransformation of molecules like benzoic acid. nih.gov
Table 1: Comparison of Expected ¹³C NMR Characteristics
| Characteristic | 4-Chlorobenzoic Acid (Unlabeled) | 4-Chloro(¹³C₆)benzoic Acid |
|---|---|---|
| Signal Intensity | Based on natural abundance (1.1%) | Highly enhanced for all 6 ring carbons |
| Spin-Spin Coupling | No significant ¹³C-¹³C coupling | Complex ¹³C-¹³C coupling patterns observable |
| Chemical Shifts (ppm) | Distinct peaks for C1, C2/6, C3/5, and C4 | Similar chemical shifts, but peaks are part of complex multiplets due to coupling |
| Primary Use | Standard structural confirmation | Confirmation of isotopic enrichment and purity |
¹H NMR Spectroscopy in Conjunction with Isotopic Labeling
While ¹H NMR spectroscopy directly observes protons, it provides powerful secondary evidence for ¹³C labeling. In unlabeled 4-chlorobenzoic acid, the aromatic protons typically appear as two distinct doublets. chemicalbook.com However, in 4-Chloro(¹³C₆)benzoic acid, the protons on the aromatic ring are directly bonded to ¹³C atoms.
This leads to significant one-bond ¹H-¹³C coupling (¹JCH), which dramatically alters the appearance of the proton signals. Instead of simple doublets, the proton resonances are split into complex multiplets due to these large coupling constants. The observation of these ¹H-¹³C couplings provides unambiguous confirmation that the protons are attached to ¹³C-labeled carbons, thereby verifying the isotopic labeling of the ring structure. This technique is fundamental in isotopic labeling studies for structural and metabolic analysis. sigmaaldrich.comwhiterose.ac.uk
Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Isotope Tracing and Quantification
Mass spectrometry is the premier technique for the quantification of isotopically labeled compounds and their unlabeled counterparts. When coupled with chromatographic separation methods like Liquid Chromatography (LC) or Gas Chromatography (GC), it offers unparalleled sensitivity and selectivity.
High-Resolution Mass Spectrometry for Molecular Formula Verification and Isotope Ratio Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for the initial characterization of 4-Chloro(¹³C₆)benzoic acid. It provides a highly accurate mass measurement, which allows for the unambiguous verification of the compound's elemental formula. The mass difference between the ¹³C₆-labeled and the unlabeled compound is approximately 6.02 Da, a distinction easily resolved by HRMS.
HRMS can confirm the incorporation of six ¹³C atoms by matching the measured accurate mass to the theoretical mass of C¹³C₆H₅ClO₂. This technique is also used to assess isotopic enrichment by analyzing the isotope pattern. For the labeled compound, the most abundant peak in the molecular ion cluster will be the one corresponding to the fully labeled molecule, providing a clear signature of its isotopic composition. High resolution is particularly important in isotope tracing studies to distinguish between species labeled with different heavy nuclei. nih.gov
Application as an Internal Standard in Quantitative Analytical Methods
One of the most important applications of 4-Chloro(¹³C₆)benzoic acid is its use as an internal standard (IS) in quantitative isotope dilution mass spectrometry (IDMS). clu-in.org In this role, it is added in a known amount to a sample containing the unlabeled target analyte, 4-chlorobenzoic acid.
Because the labeled standard is chemically and physically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govresearchgate.net This means it effectively compensates for matrix effects (signal suppression or enhancement) and variations in extraction recovery. nih.gov Since the mass spectrometer can distinguish between the labeled internal standard and the native analyte based on their mass difference, the ratio of their signal intensities can be used to calculate the precise concentration of the analyte, leading to highly accurate and precise measurements. nih.govresearchgate.net
Table 2: Advantages of Using 4-Chloro(¹³C₆)benzoic Acid as an Internal Standard
| Advantage | Description |
|---|---|
| Co-elution | Elutes at the same retention time as the unlabeled analyte in LC or GC, ensuring it experiences identical matrix effects. researchgate.net |
| Correction for Matrix Effects | Signal suppression or enhancement from co-eluting matrix components affects both the analyte and the standard equally, allowing for accurate correction. nih.gov |
| Compensation for Sample Loss | Losses during sample extraction, handling, and injection are compensated for because the standard is lost at the same rate as the analyte. |
| Improved Accuracy and Precision | The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, significantly improving the reliability of results. nih.govitrcweb.org |
Targeted Detection and Quantification in Complex Biological and Environmental Matrices
The quantification of 4-chlorobenzoic acid, a compound of interest in environmental and biological systems, is often challenging due to the complexity of the sample matrices. researchgate.net Techniques like tandem mass spectrometry (LC-MS/MS or GC-MS/MS) combined with the use of 4-Chloro(¹³C₆)benzoic acid as an internal standard provide a robust solution.
This approach, known as a stable isotope dilution assay, allows for highly selective and sensitive detection. In LC-MS/MS, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This high selectivity minimizes interferences from other compounds in matrices such as wastewater, plasma, or urine. nih.govmdpi.comnih.gov This methodology enables the reliable quantification of 4-chlorobenzoic acid at very low concentration levels, which is crucial for environmental monitoring and pharmacokinetic studies. nih.govnih.gov
Table 3: Applications in Complex Matrices
| Application Area | Matrix | Analytical Technique | Purpose |
|---|---|---|---|
| Environmental Monitoring | Wastewater, Drinking Water | LC-MS/MS | Quantification of 4-chlorobenzoic acid as a pollutant or a probe compound. nih.gov |
| Pharmacokinetics | Urine, Plasma, Serum | LC-MS/MS | Tracing the metabolism and excretion of benzoic acid derivatives. nih.govnih.gov |
| Metabolomics | Cell extracts, Tissues | LC-MS/MS, GC-MS | Isotope tracing to elucidate metabolic pathways. nih.gov |
Chromatographic Separations for Compound Purity and Isolation in Research
Chromatographic techniques are fundamental in the analysis and purification of 4-Chloro(¹³C₆)benzoic acid, ensuring its suitability for use in sensitive research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for assessing the purity and for the isolation of this isotopically labeled compound. The choice of method often depends on the sample matrix, the required level of purity, and the scale of the separation. Given that the ¹³C isotopic labeling does not significantly alter the chromatographic behavior of the molecule relative to its unlabeled counterpart, methods developed for 4-chlorobenzoic acid are directly applicable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for determining the purity of 4-Chloro(¹³C₆)benzoic acid. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
Detailed Research Findings:
A validated RP-HPLC method for the purity assessment of 4-chlorobenzoic acid provides a reliable framework for the analysis of its ¹³C labeled analogue. A Certificate of Analysis for a 4-chlorobenzoic acid reference standard details a specific HPLC method that successfully separates the main compound from its impurities lgcstandards.com. The analysis was performed using a LiChrospher 60 RP-select B column with a gradient elution profile. The mobile phase consisted of a mixture of water and acetonitrile, both containing 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention lgcstandards.com.
The method demonstrated high specificity, with the main peak for 4-chlorobenzoic acid eluting at approximately 3 minutes under the specified conditions. The purity of the compound was determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram lgcstandards.com.
Interactive Data Table: HPLC Method Parameters for Purity Analysis of 4-Chlorobenzoic Acid
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | LiChrospher 60 RP-select B (5 µm, 125 x 4.0 mm) |
| Mobile Phase A | Water with 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile with 0.1% H₃PO₄ |
| Gradient | 0-4 min: 60% A / 40% B4-7 min: to 40% A / 60% B7-12 min: 40% A / 60% B12-15 min: to 60% A / 40% B15-20 min: 60% A / 40% B |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 40 °C |
| Detection | Diode-Array Detector (DAD) at 240 nm |
| Injection Volume | 5 µl |
| Sample Concentration | 0.041 mg/ml in Acetonitrile/Water (50/50 v/v) |
The results from this method indicated a purity of over 99%, showcasing its effectiveness in separating 4-chlorobenzoic acid from potential impurities.
Interactive Data Table: Chromatographic Purity Results for 4-Chlorobenzoic Acid
| Peak Number | Retention Time (minutes) | Area | Area (%) |
| 1 | 2.270 | 0.541 | 0.59 |
| 2 | 2.997 | 91.529 | 99.32 |
| 3 | 4.273 | 0.086 | 0.09 |
| Total | 92.156 | 100.00 |
Data sourced from a Certificate of Analysis for 4-Chlorobenzoic Acid lgcstandards.com.
Gas Chromatography (GC) for Purity and Isomer Separation
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Detailed Research Findings:
Research on the determination of 15 chlorobenzoic acid isomers in soil samples highlights the utility of GC coupled with mass spectrometry (GC/MS) researchgate.net. In this study, the chlorobenzoic acids were derivatized to their methyl esters using diazomethane (B1218177) to make them suitable for GC analysis. This derivatization step is crucial as it blocks the polar carboxyl group, reducing peak tailing and improving separation efficiency researchgate.net.
The separation of the methylated chlorobenzoic acid isomers was achieved using a series-coupled column system (DB-5 and DB-200), which provides a unique selectivity for closely related isomers. The temperature program of the GC oven is carefully controlled to ensure the separation of the different isomers based on their boiling points and interactions with the stationary phase researchgate.net. While this study focused on a range of isomers, the methodology is directly applicable to assessing the purity of 4-Chloro(¹³C₆)benzoic acid, particularly in identifying and quantifying any isomeric impurities.
Preparative Chromatography for Isolation
For research applications requiring highly pure 4-Chloro(¹³C₆)benzoic acid, preparative HPLC is the method of choice for isolation. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Detailed Research Findings:
The scalability of reversed-phase HPLC methods is a key advantage for isolation purposes sielc.com. An analytical method developed for 4-chlorobenzoic acid can be adapted to a preparative scale to isolate the main compound from synthesis byproducts or degradation products. By increasing the column diameter and adjusting the flow rate proportionally, a significant quantity of the compound can be purified. The fractions corresponding to the main peak are collected, and the solvent is subsequently removed to yield the purified compound. The purity of the isolated 4-Chloro(¹³C₆)benzoic acid can then be confirmed using the analytical HPLC method described previously.
Research Applications of 4 Chloro 13c 6 Benzoic Acid in Environmental and Biological Systems
Environmental Fate and Transport Studies
The use of ¹³C-labeled 4-chlorobenzoic acid is critical for accurately quantifying its presence and transformation in various environmental matrices, helping to distinguish the compound of interest from background organic matter.
Tracing Degradation Pathways in Soil Systems
4-Chloro(¹³C₆)benzoic acid serves as a crucial tracer for elucidating the fate of 4-CBA in terrestrial environments. When introduced into soil microcosms, the ¹³C label allows scientists to follow the distribution of the carbon atoms from the parent molecule into various degradation products, microbial biomass, or mineralized carbon dioxide. This provides unambiguous evidence of biodegradation pathways, which might otherwise be difficult to confirm. Studies have shown that 4-CBA can be degraded by indigenous soil microorganisms. For instance, bacteria capable of mineralizing 4-CBA have been isolated from agricultural and garden soils nih.govoup.com. The degradation process in soil often begins with the removal of the chlorine atom, a critical step that reduces the compound's toxicity mdpi.com.
Investigations of Aquatic Photodegradation Mechanisms
In aquatic systems, photodegradation can be a significant pathway for the removal of chlorinated aromatic compounds. Research on 4-CBA indicates that it can be degraded through photocatalysis, often assisted by titanium dioxide (TiO₂) under UV irradiation iwaponline.comnih.gov. These studies show that 4-CBA can be mineralized, with the chlorine atom released as chloride ions iwaponline.com. Using 4-Chloro(¹³C₆)benzoic acid in such experiments would enable researchers to precisely track the transformation of the aromatic ring, identifying ¹³C-labeled intermediates and confirming the complete breakdown of the carbon structure. Studies have explored the effects of different catalysts, contaminant concentrations, and water characteristics like pH on the rate of photodegradation iwaponline.comascelibrary.orgresearchgate.net.
Sorption and Desorption Dynamics in Environmental Compartments
Understanding the movement of 4-CBA in the environment requires knowledge of its interaction with soil and sediment. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this mobility. The estimated Koc for 4-chlorobenzoic acid is 42, which suggests it is expected to have very high mobility in soil nih.gov. This low sorption potential means the compound is likely to leach from soil into groundwater rather than binding strongly to soil particles nih.govitrcweb.org. Isotope-labeled 4-Chloro(¹³C₆)benzoic acid is used in batch equilibrium and column transport studies to accurately quantify sorption and desorption rates without interference from other organic compounds in the soil matrix.
Microbial and Enzymatic Degradation Investigations
The primary mechanism for the breakdown of 4-CBA in the environment is microbial degradation. Isotopic labeling with 4-Chloro(¹³C₆)benzoic acid is fundamental to identifying the specific metabolic pathways and enzymes involved.
Elucidation of Biodegradation Pathways in Specific Bacterial Strains (e.g., Acinetobacter sp. strain ST-1, Pseudomonas sp. strain CBS3)
Several bacterial strains have been identified that can utilize 4-CBA as their sole source of carbon and energy. The degradation pathways in these organisms have been studied extensively.
Acinetobacter sp. strain ST-1 : This bacterium, isolated from a soil sample, completely mineralizes 4-CBA iwaponline.comiwaponline.com. The degradation begins with a hydrolytic dehalogenation step, where the chlorine atom is replaced by a hydroxyl group from a water molecule to form 4-hydroxybenzoic acid (4-HBA) nih.goviwaponline.com. This initial step is crucial as it detoxifies the compound. The 4-HBA is then further metabolized via protocatechuic acid (PCA) and the β-ketoadipate pathway iwaponline.comiwaponline.com. Molecular oxygen is not required for the initial dehalogenation step nih.goviwaponline.com.
Pseudomonas sp. strain CBS3 : This strain also initiates the degradation of 4-CBA by converting it to 4-HBA nih.gov. The enzyme responsible for this dehalogenation is complex and has been resolved into three separate protein components, all of which are necessary for the reaction to occur nih.govasm.orgacs.org. The genes specifying this dehalogenation have been cloned and studied nih.gov.
Other Strains : An organism identified as Arthrobacter sp. (strain TM-1) was also shown to dehalogenate 4-CBA to 4-HBA as the first step in its degradation pathway, with the product being further metabolized via protocatechuate nih.gov.
| Bacterial Strain | Initial Step | Key Intermediate(s) | Subsequent Pathway | Reference(s) |
|---|---|---|---|---|
| Acinetobacter sp. strain ST-1 | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid, Protocatechuic acid | β-ketoadipate pathway | nih.goviwaponline.comiwaponline.com |
| Pseudomonas sp. strain CBS3 | Dehalogenation | 4-Hydroxybenzoic acid | Protocatechuate branch of the β-ketoadipate pathway | nih.govnih.gov |
| Arthrobacter sp. strain TM-1 | Dehalogenation | 4-Hydroxybenzoic acid, Protocatechuate | Not fully specified | nih.gov |
Identification of Intermediate Metabolites Using Isotopic Labeling
Isotopic labeling is a definitive method for identifying the sequence of metabolites in a biodegradation pathway. By providing 4-Chloro(¹³C₆)benzoic acid as the substrate, researchers can track the ¹³C label as it is incorporated into successive downstream products.
The most consistently identified initial metabolite in the aerobic degradation of 4-CBA is 4-hydroxybenzoic acid (4-HBA) nih.govnih.govnih.govnih.gov. A key mechanistic question was the source of the oxygen atom in the hydroxyl group of 4-HBA. In a study using Acinetobacter sp. strain ST-1, researchers conducted the degradation experiment in the presence of water labeled with the oxygen isotope ¹⁸O (H₂¹⁸O) under anaerobic conditions. Mass spectrum analysis of the resulting 4-HBA showed that the ¹⁸O isotope was incorporated into the hydroxyl group nih.gov. This provided conclusive evidence that the dehalogenation is a hydrolytic reaction, with water, not molecular oxygen, acting as the nucleophile nih.gov.
Following the formation of 4-HBA, it is typically hydroxylated to form protocatechuic acid (PCA), which is then processed through ring-cleavage pathways iwaponline.comnih.govnih.gov. The use of 4-Chloro(¹³C₆)benzoic acid allows for the unequivocal tracing of the carbon skeleton through these intermediates and ultimately to ¹³CO₂, confirming complete mineralization.
| Metabolite | Role in Pathway | Formed From | Further Metabolized To | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxybenzoic acid (4-HBA) | Initial dehalogenation product | 4-Chlorobenzoic acid | Protocatechuic acid | nih.goviwaponline.comnih.govnih.gov |
| Protocatechuic acid (PCA) | Central intermediate | 4-Hydroxybenzoic acid | Ring-cleavage products (e.g., β-carboxy-cis,cis-muconic acid) | iwaponline.comnih.govnih.gov |
| β-Ketoadipic acid | Downstream intermediate | Protocatechuic acid (via ring-cleavage) | Tricarboxylic acid (TCA) cycle intermediates | iwaponline.comiwaponline.com |
Assessment of Dehalogenation Mechanisms (e.g., hydrolytic dehalogenation)
The initial and critical step in the microbial degradation of 4-chlorobenzoic acid is dehalogenation, the process of removing the chlorine atom from the aromatic ring. Research has shown that a primary mechanism for this is hydrolytic dehalogenation. In this reaction, the chlorine atom is replaced by a hydroxyl group derived from a water molecule.
Studies using non-labeled 4-chlorobenzoic acid with bacteria such as Acinetobacter sp. and Alcaligenes denitrificans have demonstrated this pathway. The use of H₂¹⁸O confirmed that the oxygen atom in the resulting 4-hydroxybenzoic acid originates from water, not molecular oxygen, which is a hallmark of a hydrolytic mechanism. The ¹³C₆-labeled backbone of 4-Chloro(¹³C₆)benzoic acid is instrumental in these studies, as it allows for the precise tracking of the aromatic ring structure through mass spectrometry, confirming that the core carbon structure remains intact during this initial transformation.
The hydrolytic dehalogenation is catalyzed by specific enzymes known as dehalogenases. These enzymes exhibit a high degree of substrate specificity. For instance, some strains that effectively dehalogenate 4-chlorobenzoic acid are unable to act on isomers like 2-chlorobenzoic or 3-chlorobenzoic acid.
Table 1: Bacterial Strains and Dehalogenation of 4-Chlorobenzoic Acid
| Bacterial Strain | Dehalogenation Mechanism | Key Product |
|---|---|---|
| Acinetobacter sp. ST-1 | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid |
| Alcaligenes denitrificans NTB-1 | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid |
| Cupriavidus sp. SK-3 | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid |
Influence of Environmental Factors and Co-Metabolism on Degradation Rates
The rate of degradation of 4-chlorobenzoic acid in the environment is significantly influenced by various factors. Studies on the biodegradation of halogenated benzoic acids have shown that pH and salt concentrations can impact the adaptation period and degradation efficiency of microbial communities. In mixed microbial cultures, the degradation of different isomers can occur sequentially, with 4-substituted isomers often being degraded first.
Co-metabolism, the process where microorganisms degrade a substance that they cannot use as a primary energy source in the presence of a growth-supporting substrate, can also play a role in the degradation of chlorinated compounds. While some bacteria can utilize 4-chlorobenzoic acid as a sole carbon and energy source, others may only transform it in the presence of other organic compounds. The use of 4-Chloro(¹³C₆)benzoic acid in such studies allows for the precise measurement of its transformation and mineralization to ¹³CO₂, even in complex environmental matrices with multiple carbon sources.
Table 2: Environmental Factors Affecting 4-Chlorobenzoic Acid Degradation
| Environmental Factor | Observed Effect on Degradation |
|---|---|
| pH | Affects microbial activity and adaptation time. Degradation observed across a range of pH 5.0-9.0. |
| Salinity | Elevated salt concentrations can increase the adaptation period for microbial communities. |
| Mixtures of Pollutants | Degradation can be sequential, with a preference for certain isomers (e.g., 4-substituted). |
| Co-substrates | Presence of other carbon sources can enhance degradation through co-metabolism. |
In Vivo and In Vitro Metabolic Fate Investigations (Non-Human Models)
Studies on Xenobiotic Metabolism in Animal Models
In animal models, xenobiotics like 4-chlorobenzoic acid are subjected to a series of metabolic processes aimed at detoxification and elimination. These processes are broadly categorized into Phase I and Phase II reactions. Phase I reactions, often catalyzed by cytochrome P450 enzymes, typically introduce or expose functional groups. For 4-chlorobenzoic acid, the primary metabolic transformations are expected to involve the pathways identified for benzoic acid. The use of 4-Chloro(¹³C₆)benzoic acid in such studies allows for the unambiguous identification of metabolites through mass spectrometry, distinguishing them from endogenous compounds.
Identification of Conjugation Pathways (e.g., glycine (B1666218) conjugation)
A major Phase II metabolic pathway for benzoic acid and its derivatives in mammals is conjugation with amino acids, particularly glycine. This reaction, catalyzed by glycine N-acyltransferase, results in the formation of hippuric acid (N-benzoylglycine), a more water-soluble compound that is readily excreted in urine. It is well-established that benzoic acid undergoes this conjugation in the liver and kidneys. Given this, it is highly probable that 4-chlorobenzoic acid also undergoes glycine conjugation to form 4-chlorohippuric acid. The ¹³C₆-label in 4-Chloro(¹³C₆)benzoic acid would be retained in the benzoyl moiety of the resulting conjugate, facilitating its identification and quantification in biological fluids and tissues.
Isotopic Tracing in Cellular and Subcellular Studies (e.g., yeast systems)
Yeast, such as Saccharomyces cerevisiae, is a valuable model organism for studying metabolic pathways due to its genetic tractability. Isotopic tracing using stable isotopes like ¹³C is a powerful technique to map metabolic fluxes and elucidate biosynthetic pathways in these organisms. While specific studies on the metabolism of 4-Chloro(¹³C₆)benzoic acid in yeast are not widely reported, the methodology is well-suited for such investigations.
In a typical experiment, yeast cells would be cultured in a medium containing 4-Chloro(¹³C₆)benzoic acid as the sole carbon source or in combination with other carbon sources. By analyzing the incorporation of ¹³C into various intracellular metabolites and proteinogenic amino acids using techniques like mass spectrometry and NMR, it would be possible to trace the metabolic fate of the ¹³C₆-benzene ring. This could reveal whether yeast can dehalogenate and cleave the aromatic ring, and how the resulting carbon fragments are assimilated into central metabolism.
Mechanistic Enzymology and Biochemical Pathway Elucidation
The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. 4-Chloro(¹³C₆)benzoic acid is an ideal probe for studying the enzymes involved in its degradation. For instance, in studies of dehalogenases, the ¹³C label can help in determining kinetic isotope effects, providing insights into the rate-limiting steps of the catalytic mechanism.
Following the initial dehalogenation to 4-hydroxybenzoic acid, the ¹³C₆-labeled ring is further metabolized. In many bacteria, this proceeds via hydroxylation to form protocatechuic acid, which is then cleaved through the β-ketoadipate pathway. nih.gov Tracing the flow of the ¹³C atoms through the intermediates of this pathway (e.g., β-carboxy-cis,cis-muconate, γ-carboxymuconolactone) and into central metabolic pools like acetyl-CoA and succinyl-CoA provides definitive evidence for the operation of this pathway. nih.gov This level of detail in pathway elucidation is made possible by the use of stable isotope tracers like 4-Chloro(¹³C₆)benzoic acid.
Characterization of Ligase Activity (e.g., 4-chlorobenzoate (B1228818):coenzyme A ligase)
4-Chloro(¹³C₆)benzoic acid, through its non-labeled counterpart, is a critical substrate for studying the activity of 4-chlorobenzoate:coenzyme A ligase (4-CBA:CoA ligase). This enzyme is pivotal in the degradation pathway of 4-chlorobenzoate (4-CBA) by certain soil-dwelling bacteria, such as Pseudomonas sp. strain CBS3, which can utilize 4-CBA as a carbon source. acs.org The ligase catalyzes the first step in this pathway: the activation of 4-CBA by converting it into a thioester, 4-chlorobenzoyl-CoA (4-CBA-CoA). acs.orgnih.gov This activation is essential for the subsequent hydrolytic dehalogenation of the aromatic ring. nih.gov
Kinetic Studies Using Labeled Substrates to Determine Reaction Rates
Kinetic analysis of 4-CBA:CoA ligase provides quantitative insights into its catalytic efficiency and mechanism. The turnover rate for the enzyme from Pseudomonas sp. strain CBS3 has been determined to be 40 s⁻¹ at pH 7.5 and 25 °C. acs.org The reaction can be monitored continuously using a direct spectrophotometric assay that measures the increase in absorbance at 300 nm, which corresponds to the formation of the 4-CBA-CoA thioester product (Δε = 2.5 mM⁻¹cm⁻¹). nih.govnih.gov
The use of labeled substrates like 4-Chloro(¹³C₆)benzoic acid is fundamental for these kinetic assays, enabling researchers to accurately follow the substrate's conversion into various intermediates and the final product, thereby dissecting the reaction pathway and determining the rates of each step.
Table 1: Kinetic Parameters and Assay Conditions for 4-CBA:CoA Ligase
| Parameter | Value / Condition | Source |
|---|---|---|
| Enzyme Source | Pseudomonas sp. strain CBS3 | acs.org |
| Turnover Rate | 40 s⁻¹ | acs.org |
| Assay Method | Continuous spectrophotometric | nih.govnih.gov |
| Wavelength | 300 nm | nih.govnih.gov |
| Kinetic Mechanism | Bi Uni Uni Bi ping-pong | nih.gov |
| Rate-Limiting Step | Post-product formation (e.g., conformational change) | nih.gov |
| Activator | Mg²⁺ | nih.gov |
Investigation of Enzyme-Substrate Interactions and Intermediate Formation
Structural and mechanistic studies have provided a detailed picture of the interactions between 4-CBA:CoA ligase and its substrates. The enzyme operates through a two-step chemical pathway involving significant conformational changes. acs.orgnih.gov The first step is the adenylation of 4-chlorobenzoate with ATP to form the stable intermediate, 4-chlorobenzoyl-adenylate (4-CB-AMP). nih.gov This intermediate has been successfully trapped and its structure verified, confirming its role in the catalytic cycle. acs.org
X-ray crystallography has revealed that the enzyme exists in two distinct conformational states. nih.gov
Conformation 1: The enzyme is primed to catalyze the initial adenylation reaction. In this state, it binds ATP and 4-chlorobenzoate, leading to the formation of the 4-CB-AMP intermediate. nih.gov
Conformation 2: Following the release of pyrophosphate, the enzyme undergoes a large domain rotation of about 140° to switch to this conformation. nih.gov This second state is poised to catalyze the thioesterification step, where it binds coenzyme A, which then reacts with the 4-CB-AMP intermediate to form the final product, 4-CB-CoA. nih.gov
The specificity of the enzyme's binding pocket has been a subject of rational design studies. nih.govacs.orgdrugbank.com For instance, researchers have successfully engineered the ligase to accommodate other chlorinated benzoic acids by mutating key residues in the active site. acs.orgnih.gov Truncating a large hydrophobic residue, Ile303, which packs against the substrate ring, resulted in a nearly 100-fold enhancement in the rate of thioesterification for 3,4-dichlorobenzoic acid, demonstrating the plasticity of the enzyme's catalytic scaffold. acs.orgnih.gov
Table 2: Mechanistic Details of 4-CBA:CoA Ligase
| Feature | Description | Source |
|---|---|---|
| Key Intermediate | 4-chlorobenzoyl-adenylate (4-CB-AMP) | acs.orgnih.gov |
| Conformational States | Two distinct states separated by a 140° domain rotation | nih.gov |
| State 1 Function | Adenylation of 4-chlorobenzoate | nih.gov |
| State 2 Function | Thioesterification with Coenzyme A | nih.gov |
| Binding Pocket | Plasticity allows for rational design to expand substrate range | acs.orgnih.gov |
Use as a Chemical Probe in Complex Biological Processes
Studies on Coenzyme Q Biosynthesis Pathways in Microorganisms
4-Chloro(¹³C₆)benzoic acid serves as a valuable chemical probe for investigating complex metabolic pathways, such as the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. nih.govnih.gov CoQ is an essential lipid involved in cellular respiration. nih.govmdpi.com Its biosynthesis begins with the precursor 4-hydroxybenzoic acid (4-HB). nih.govbgu.ac.il
The use of stable isotope-labeled precursors, such as ¹³C₆-labeled 4-hydroxybenzoic acid (¹³C₆-4HB) or ¹³C₆-labeled para-aminobenzoic acid (¹³C₆-pABA), is a well-established method for tracing the incorporation of the benzoquinone ring into the final CoQ molecule in microorganisms like S. pombe. nih.govmdpi.com 4-chlorobenzoic acid, as a structural analog of the natural precursor 4-HB, is believed to act as an inhibitor of this pathway. nih.govnih.gov Specifically, it is thought to inhibit the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (Coq2 in yeast, UbiA in bacteria). nih.govnih.gov This enzyme catalyzes a key step: the attachment of a long polyprenyl tail to the 4-HB ring precursor. nih.gov
By using 4-Chloro(¹³C₆)benzoic acid, researchers can probe the active site of the Coq2/UbiA enzyme. The labeled inhibitor can help elucidate the binding interactions and the structural requirements for substrate recognition, providing insights into why some analogs like 4-chlorobenzoic acid act as inhibitors while the natural substrate is processed.
Investigations into Inhibitory Effects on Biochemical Systems
The structural similarity of 4-chlorobenzoic acid to natural metabolites makes it an effective tool for investigating inhibitory effects on specific enzymes. Its primary documented inhibitory action is within the Coenzyme Q biosynthetic pathway. nih.govnih.gov
Studies have shown that various analogs of 4-hydroxybenzoic acid (4-HB) can interact with the active site of the Coq2/UbiA enzyme and act as either substrates or inhibitors depending on their chemical properties. nih.gov For example, 4-nitrobenzoic acid has been confirmed as a competitive inhibitor of Coq2 that decreases CoQ biosynthesis in mammalian cells. nih.gov Similarly, 4-chlorobenzoic acid is recognized as an inhibitor of the same reaction. nih.govnih.gov By blocking the Coq2/UbiA enzyme, 4-chlorobenzoic acid prevents the prenylation of the benzoquinone ring precursor, thereby halting the entire downstream pathway and inhibiting the production of Coenzyme Q. nih.gov This inhibitory effect can be used experimentally to study the physiological consequences of CoQ deficiency in various biological systems.
Table 3: Inhibitory Profile of 4-Chlorobenzoic Acid
| Target Pathway | Target Enzyme | Mechanism of Action | Source |
|---|---|---|---|
| Coenzyme Q Biosynthesis | 4-hydroxybenzoate polyprenyltransferase (Coq2/UbiA) | Acts as a structural analog of the natural substrate (4-HB), inhibiting the enzyme's activity. | nih.govnih.gov |
Advanced Spectroscopic and Isotopic Applications Beyond Routine Characterization
Utilization of Isotope Effects in Reaction Mechanism Studies
The substitution of ¹²C with ¹³C in 4-Chloro(¹³C₆)benzoic acid provides a subtle but measurable difference in mass, which can influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. The KIE is the ratio of the rate constant of a reaction with the lighter isotope (k₁₂) to the rate constant with the heavier isotope (k₁₃). By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.
In the context of 4-Chloro(¹³C₆)benzoic acid, KIE studies are particularly valuable for investigating reactions that involve the aromatic ring, such as microbial degradation and reductive dehalogenation. For instance, in the microbial degradation of chlorobenzoic acids, the initial steps often involve hydroxylation or dehalogenation of the aromatic ring. If a C-Cl or C-H bond cleavage on the aromatic ring is the rate-determining step, a primary KIE would be expected. The magnitude of the KIE can provide information about the degree of bond breaking in the transition state. A significant KIE (typically > 1.05 for ¹³C) would indicate that the bond to the labeled carbon is being broken in the rate-limiting step. Conversely, a KIE near unity would suggest that this bond cleavage is not rate-determining.
For example, in a hypothetical study on the reductive dehalogenation of 4-chlorobenzoic acid, comparing the reaction rates of the unlabeled and the ¹³C₆-labeled compound can reveal mechanistic details. If the cleavage of the C-Cl bond is the slowest step, the heavier C-Cl bond in the labeled molecule will vibrate at a lower frequency, requiring more energy to break, thus leading to a slower reaction rate and a KIE greater than 1.
Table 1: Hypothetical ¹³C Kinetic Isotope Effects (KIE) for the Degradation of 4-Chlorobenzoic Acid and Their Mechanistic Interpretations
| Reaction Type | Rate-Determining Step | Expected k₁₂/k₁₃ | Mechanistic Implication |
| Reductive Dehalogenation | C-Cl bond cleavage | 1.05 - 1.10 | The C-Cl bond is significantly weakened or broken in the transition state. |
| Hydroxylation | C-H bond activation | 1.02 - 1.05 | The C-H bond is involved in the rate-limiting step. |
| Ring Cleavage | C-C bond cleavage within the ring | 1.03 - 1.08 | A C-C bond of the aromatic ring is broken in the slowest step of the reaction. |
| Initial Binding to Enzyme | No bond cleavage | ~1.00 | The initial binding of the substrate to the enzyme is the rate-determining step, not a subsequent chemical transformation. |
Solid-State NMR for Structural Elucidation of Complexes or Bound Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state, where traditional solution-state NMR is not applicable. The use of 4-Chloro(¹³C₆)benzoic acid offers significant advantages in ssNMR studies of its complexes, such as in host-guest systems or when incorporated as a linker in metal-organic frameworks (MOFs).
The uniform ¹³C labeling of the aromatic ring in 4-Chloro(¹³C₆)benzoic acid dramatically enhances the sensitivity of the ¹³C NMR experiment, which is crucial given the inherently lower sensitivity of ssNMR compared to solution NMR. This enhanced sensitivity allows for the acquisition of high-quality spectra in a shorter time and on smaller sample quantities.
Furthermore, the ¹³C₆ labeling provides several benefits for structural elucidation:
Improved Spectral Resolution and Assignment: The large chemical shift dispersion of ¹³C nuclei helps to resolve signals from different carbon atoms in the molecule, even in the solid state where lines are often broadened. The full labeling of the ring can simplify spectral assignment, as all aromatic signals will be enhanced.
Probing Host-Guest Interactions: When 4-Chloro(¹³C₆)benzoic acid is encapsulated within a host molecule, such as a cyclodextrin, changes in the ¹³C chemical shifts can provide detailed information about the binding site and the orientation of the guest molecule within the host cavity. The proximity of the labeled carbon atoms to the host's nuclei can be probed through cross-polarization techniques, revealing intermolecular contacts.
Structural Analysis of Metal-Organic Frameworks: When 4-Chloro(¹³C₆)benzoic acid is used as an organic linker in the synthesis of MOFs, ssNMR can provide valuable information about the local structure and coordination environment of the linker within the framework. The ¹³C chemical shifts are sensitive to the coordination mode of the carboxylate group to the metal centers and can reveal the presence of different polymorphs or defects in the material. The ¹³C labeling facilitates the use of advanced ssNMR techniques, such as rotational-echo double-resonance (REDOR), to measure intermolecular distances between the labeled carbon atoms and other nuclei (e.g., ¹⁵N, ³¹P) in the framework or in adsorbed molecules.
Table 2: Expected ¹³C Chemical Shift Changes in Solid-State NMR upon Complexation of 4-Chloro(¹³C₆)benzoic Acid
| Carbon Atom | Chemical Shift (Free, ppm) | Chemical Shift (Complexed, ppm) | Interpretation of Shift Change |
| C1 (ipso-carboxyl) | ~135 | 133-137 | Change reflects altered electronic environment due to interaction of the carboxyl group with the host or metal center. |
| C2, C6 (ortho to carboxyl) | ~130 | 128-132 | Shift indicates changes in the local magnetic field due to proximity to the host's inner surface. |
| C3, C5 (meta to carboxyl) | ~129 | 127-131 | Smaller shifts compared to ortho carbons, but can still indicate the extent of inclusion within a cavity. |
| C4 (para to carboxyl, with Cl) | ~138 | 136-140 | The carbon bearing the chloro group is also sensitive to the surrounding environment and can report on the orientation of the molecule. |
High-Resolution Mass Spectrometry for Fragment Ion Analysis and Pathway Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules and their fragments. When coupled with the use of isotopically labeled compounds like 4-Chloro(¹³C₆)benzoic acid, HRMS becomes an exceptionally powerful tool for confirming fragmentation pathways and identifying unknown metabolites or degradation products.
The key advantage of using 4-Chloro(¹³C₆)benzoic acid in HRMS is that the mass of any fragment containing the aromatic ring will be shifted by a predictable amount due to the presence of the six ¹³C atoms. This allows for the unambiguous identification of fragments originating from the aromatic portion of the molecule. The mass difference between a fragment from the labeled and unlabeled compound directly reveals the number of carbon atoms from the labeled ring present in that fragment.
For example, in the electron ionization mass spectrum of unlabeled 4-chlorobenzoic acid, common fragmentation pathways include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the entire chlorophenyl group. By analyzing the mass spectrum of 4-Chloro(¹³C₆)benzoic acid, the corresponding fragment ions will be observed at a higher mass-to-charge ratio (m/z). The observation of these expected mass shifts provides definitive confirmation of the proposed fragmentation pathways.
This technique is invaluable for:
Metabolite Identification: In drug metabolism studies, identifying the structure of metabolites is crucial. By administering 4-Chloro(¹³C₆)benzoic acid, any metabolite containing the ¹³C₆-chlorophenyl moiety can be easily distinguished from endogenous molecules in a complex biological matrix.
Degradation Pathway Analysis: When studying the environmental fate of 4-chlorobenzoic acid, HRMS analysis of samples containing the ¹³C₆-labeled compound can help to identify and confirm the structure of various degradation products, providing a clearer picture of the degradation pathway.
Table 3: Predicted Major Fragment Ions of 4-Chlorobenzoic Acid and 4-Chloro(¹³C₆)benzoic Acid in High-Resolution Mass Spectrometry
| Fragmentation | Unlabeled Fragment Ion | Predicted m/z (Unlabeled) | Labeled Fragment Ion | Predicted m/z (Labeled) | Mass Shift (Δm/z) |
| Molecular Ion | [C₇H₅ClO₂]⁺ | 156.00 | [¹³C₆CH₅ClO₂]⁺ | 162.02 | 6.02 |
| Loss of OH | [C₇H₄ClO]⁺ | 139.00 | [¹³C₆CH₄ClO]⁺ | 145.02 | 6.02 |
| Loss of COOH | [C₆H₄Cl]⁺ | 111.00 | [¹³C₆H₄Cl]⁺ | 117.02 | 6.02 |
| Loss of Cl | [C₇H₅O₂]⁺ | 121.03 | [¹³C₆CH₅O₂]⁺ | 127.05 | 6.02 |
| Phenyl Cation | [C₆H₅]⁺ | 77.04 | [¹³C₆H₅]⁺ | 83.06 | 6.02 |
Note: m/z values are calculated for the most abundant isotopes (³⁵Cl).
Future Research Trajectories for 4 Chloro 13c 6 Benzoic Acid
Development of Novel Synthetic Routes for Broader Isotopic Labeling Patterns
Future research into the synthesis of 4-Chloro(¹³C₆)benzoic acid is expected to focus on developing more versatile and efficient methods for introducing isotopic labels at specific positions within the molecule. While uniform labeling of the benzene (B151609) ring with ¹³C is established, the development of novel synthetic routes will enable more nuanced experimental designs.
One promising avenue is the exploration of chemo-enzymatic synthesis . nih.govnih.gov This approach combines the selectivity of enzymatic reactions with the scalability of chemical synthesis to produce complex isotopically labeled molecules. nih.govnih.gov For instance, enzymes could be used to selectively introduce ¹³C at specific carbons on a precursor molecule before the final chlorination and carboxylation steps. This would allow for the creation of 4-Chlorobenzoic acid with ¹³C labels at positions other than the entire ring, providing more detailed information in metabolic and mechanistic studies.
Another area of development is regioselective isotopic labeling using advanced catalytic methods. chemrxiv.orgnih.gov Recent advances in gold-catalyzed hydrogen isotope exchange and catalytic decarboxylation/carboxylation platforms offer pathways to introduce isotopes at specific sites on aromatic rings with high precision. chemrxiv.orgacs.org Adapting these methods for carbon isotopes could lead to the synthesis of 4-Chlorobenzoic acid with ¹³C at, for example, the carboxyl group or a single carbon atom within the ring. Such specific labeling would be invaluable for elucidating reaction mechanisms and tracking the fate of individual atoms in metabolic pathways.
| Synthetic Approach | Potential Advantage | Relevant Research Area |
| Chemo-enzymatic Synthesis | High selectivity for labeling specific carbon positions. | Mechanistic studies of enzymatic degradation and metabolism. |
| Regioselective Catalysis | Precise control over the location of isotopic labels. | Kinetic isotope effect studies and reaction mechanism elucidation. |
| Microwave-Enhanced Reactions | Accelerated reaction times and potentially novel reaction pathways. | High-throughput synthesis of various labeled congeners. |
These innovative synthetic strategies will not only expand the toolkit for researchers using 4-Chloro(¹³C₆)benzoic acid but also open up new possibilities for designing experiments to probe complex biological and environmental systems with greater detail.
Exploration of Emerging Environmental Degradation Technologies
The environmental fate of chlorinated aromatic compounds like 4-Chlorobenzoic acid is a significant area of research. Future investigations will likely focus on the development and optimization of emerging technologies for its degradation. The use of 4-Chloro(¹³C₆)benzoic acid as a tracer will be instrumental in evaluating the efficacy and mechanisms of these new approaches.
Advanced Oxidation Processes (AOPs) represent a promising frontier. researchgate.net Technologies such as catalytic ozonation and photocatalytic degradation are being explored for their ability to break down recalcitrant organic pollutants. ascelibrary.orgresearchgate.net For example, studies have shown high degradation rates for 4-chlorobenzoic acid using catalytic ozonation with modified manganese dioxide catalysts. ascelibrary.orgresearchgate.net Future research could involve using 4-Chloro(¹³C₆)benzoic acid to trace the degradation pathways and identify intermediate products formed during these processes, providing a clearer understanding of the reaction mechanisms.
Enhanced bioremediation strategies also hold considerable potential. clu-in.orgepa.govnih.gov This includes the use of genetically engineered microorganisms with enhanced dehalogenase activity and the application of synthetic biology to design microbial consortia specifically for the degradation of chlorinated aromatics. nih.govnih.govfrontiersin.org By tracking the incorporation of ¹³C from 4-Chloro(¹³C₆)benzoic acid into microbial biomass and metabolic byproducts, researchers can quantify the extent of biodegradation and identify the specific microorganisms responsible for the degradation in complex environmental samples.
| Degradation Technology | Principle | Future Research Application with 4-Chloro(¹³C₆)benzoic Acid |
| Catalytic Ozonation | Oxidation using ozone in the presence of a catalyst. | Tracing degradation pathways and identifying transient intermediates. |
| Photocatalytic Degradation | Use of semiconductor photocatalysts to generate reactive oxygen species. | Quantifying degradation efficiency and understanding surface reaction mechanisms. |
| Enhanced Bioremediation | Utilization of microorganisms to break down contaminants. | Assessing the extent of mineralization and tracking the flow of carbon into microbial metabolic networks. |
| Nanoscale Zero-Valent Iron (nZVI) | Reductive dehalogenation by nanoscale iron particles. | Investigating the kinetics and mechanisms of dehalogenation at the nanoscale. nih.gov |
These emerging technologies, coupled with the analytical power of stable isotope tracing, will pave the way for more effective and environmentally friendly strategies for the remediation of sites contaminated with chlorinated benzoic acids.
Advanced Modeling of Metabolic and Environmental Pathways
The use of 4-Chloro(¹³C₆)benzoic acid will be instrumental in the development and validation of advanced computational models that predict the metabolic and environmental fate of xenobiotics. These models are crucial for assessing the potential risks of chemical exposure to both humans and ecosystems.
Kinetic Isotope Effect (KIE) modeling is an area where isotopically labeled compounds are particularly valuable. acs.orgnih.gov By comparing the metabolic rates of 4-Chloro(¹³C₆)benzoic acid and its unlabeled counterpart, researchers can determine the rate-limiting steps in its biotransformation. This information is critical for refining predictive models of xenobiotic metabolism, particularly those involving cytochrome P450 enzymes. frontiersin.org
Flux Balance Analysis (FBA) is another powerful modeling technique that can be enhanced through the use of stable isotope tracing. nih.govwikipedia.orgucsd.edunih.gov FBA is a mathematical method used to simulate metabolism in biological systems. nih.govwikipedia.orgucsd.edunih.gov By feeding 4-Chloro(¹³C₆)benzoic acid to a microbial culture or a cellular model and analyzing the isotopic enrichment in various metabolites, researchers can constrain the possible flux distributions in the metabolic network. This allows for a more accurate prediction of the metabolic pathways involved in the degradation or transformation of the xenobiotic.
| Modeling Approach | Description | Application with 4-Chloro(¹³C₆)benzoic Acid |
| Kinetic Isotope Effect (KIE) Modeling | Studies the effect of isotopic substitution on reaction rates to elucidate reaction mechanisms. nih.gov | Determining rate-limiting steps in metabolic and degradation pathways. |
| Predictive Toxicology Models | In silico models that predict the toxicity of chemicals based on their structure and properties. frontiersin.org | Validating and refining models by comparing predicted metabolic fates with experimental data from tracer studies. |
| Flux Balance Analysis (FBA) | A computational method for simulating metabolic fluxes in a biological system. nih.govwikipedia.orgucsd.edunih.gov | Constraining metabolic models and identifying key pathways involved in xenobiotic metabolism. |
The integration of experimental data from studies using 4-Chloro(¹³C₆)benzoic acid with these advanced modeling techniques will lead to more accurate and predictive models of how xenobiotics are processed in biological and environmental systems.
Application in Multi-omics Research for Systems-Level Understanding of Xenobiotic Interactions
The future of toxicology and environmental science lies in a systems-level understanding of how xenobiotics interact with biological organisms. uh.edufiveable.me Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, are central to this endeavor. researchgate.net The use of stable isotope-labeled compounds like 4-Chloro(¹³C₆)benzoic acid in conjunction with multi-omics is a powerful strategy to unravel these complex interactions. nih.govfigshare.combohrium.com
Stable Isotope-Assisted Metabolomics can trace the metabolic fate of 4-Chloro(¹³C₆)benzoic acid and its transformation products within an organism. nih.govfigshare.combohrium.com By identifying metabolites that contain the ¹³C label, researchers can map the specific metabolic pathways affected by the xenobiotic. acs.orgnih.govresearchgate.netacs.org This provides a direct link between the exposure and the resulting metabolic phenotype.
Integrating this metabolomic data with proteomic and transcriptomic analyses can provide a more complete picture of the cellular response. For example, an increase in the abundance of ¹³C-labeled metabolites in a particular pathway, coupled with the upregulation of the enzymes in that pathway (observed through proteomics or transcriptomics), would provide strong evidence for the mechanism of action of the xenobiotic. univie.ac.atmdpi.com
| Omics Approach | Information Gained | Integration with 4-Chloro(¹³C₆)benzoic Acid |
| Metabolomics | Changes in the levels of small molecule metabolites. | Tracing the metabolic fate of the xenobiotic and its impact on endogenous metabolic pathways. nih.gov |
| Proteomics | Changes in protein expression and post-translational modifications. | Identifying enzymes and proteins that are directly involved in the transport and metabolism of the xenobiotic. |
| Transcriptomics | Changes in gene expression. | Understanding the regulatory networks that are activated in response to xenobiotic exposure. |
This integrated, multi-omics approach, powered by the use of stable isotope tracers, will be critical for moving beyond simple dose-response relationships to a more mechanistic and predictive understanding of the systems-level effects of xenobiotics like 4-Chlorobenzoic acid.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-chloro-¹³C₆-benzoic acid and its derivatives?
- A two-step synthesis route is commonly employed. First, 4-chloro benzoic acid reacts with ethanol and sulfuric acid to form 4-chloro-benzoic acid ethyl ester. Subsequent reaction with hydrazine hydrate yields 4-chloro benzoic acid hydrazide, a precursor for further derivatization . For isotopic labeling (¹³C₆), modified protocols using ¹³C-enriched reagents during esterification or hydrolysis steps may be adapted. Alternative methods include chlorosulfonation of benzoic acid derivatives followed by reduction with sodium sulfite, ensuring precise control of reaction stoichiometry and temperature .
Q. Which spectroscopic techniques are most effective for characterizing 4-chloro benzoic acid derivatives?
- FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid). ¹H NMR resolves aromatic proton environments (e.g., deshielded protons near the chlorine substituent at δ 7.5–8.0 ppm). Elemental analysis validates purity and isotopic enrichment (e.g., ¹³C₆ labeling). For structural ambiguity, 2D NMR (COSY, HSQC) and mass spectrometry (e.g., HRMS) are critical .
Q. How can researchers optimize reaction conditions for high-yield synthesis of 4-chloro benzoic acid derivatives?
- Key factors include:
- Catalyst selection : Sulfuric acid or DMF for esterification .
- Solvent polarity : Ethanol or THF for nucleophilic substitutions.
- Temperature control : Reflux (~80°C) for ester formation, room temperature for hydrazide synthesis .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in spectroscopic data for halogenated benzoic acids?
- Cross-validation using multiple techniques is essential. For example:
- Discrepancies in NMR shifts : Compare experimental data with computational predictions (DFT calculations) or reference spectra from analogs like 4-chloro-2-fluorobenzoic acid .
- Purity issues : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) .
- Isotopic enrichment confirmation : Isotope ratio mass spectrometry (IRMS) quantifies ¹³C incorporation .
Q. How does 4-chloro benzoic acid serve as a building block in medicinal chemistry?
- The chlorine substituent enhances electron-withdrawing effects , increasing reactivity in nucleophilic acyl substitutions. For example:
- Anticonvulsant agents : 4-Chloro benzoic acid hydrazide reacts with chalcones to form pyrazole derivatives with demonstrated bioactivity .
- Pharmacophore design : The carboxylic acid group enables conjugation with amines or alcohols, as seen in benzamide derivatives targeting receptors .
Q. What advanced techniques quantify trace chlorinated benzoic acids in environmental or extraterrestrial samples?
- Ion chromatography detects chlorinated analogs (e.g., 2,4-dichlorobenzoic acid) in meteoritic matrices at concentrations as low as 0.2 µg/g .
- LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for trace analysis in biological fluids or soil samples .
Q. How does isotopic labeling (¹³C₆) impact metabolic pathway studies involving 4-chloro benzoic acid?
- ¹³C-labeled derivatives enable stable isotope tracing in:
- Degradation studies : Track metabolic intermediates via ¹³C-NMR or GC-IRMS.
- Environmental fate analysis : Monitor biodegradation pathways in soil/water systems using isotopic enrichment factors .
Methodological Considerations
Q. What strategies mitigate challenges in synthesizing isotopically labeled 4-chloro-¹³C₆-benzoic acid?
- Isotope sourcing : Use ¹³C-enriched benzene or potassium phthalate as starting materials.
- Reaction optimization : Ensure complete isotopic incorporation via kinetic studies (e.g., monitoring ¹³C NMR during ester hydrolysis).
- Purification : Employ preparative HPLC to isolate labeled products from unenriched byproducts .
Q. How do electronic effects of chlorine influence the reactivity of benzoic acid derivatives?
- The meta-directing nature of chlorine alters electrophilic substitution patterns. Computational studies (e.g., Fukui indices) predict regioselectivity in reactions like nitration or sulfonation. Experimental validation via X-ray crystallography (e.g., of 3,5-dichloro-4-hydroxybenzoic acid) confirms electronic effects on molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
